

3-Fluoro-2-(methoxymethoxy)benzaldehyde structure

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Compound of Interest

Compound Name: 3-Fluoro-2-(methoxymethoxy)benzaldehyde
Cat. No.: B13437012

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Executive Summary: The Gateway to Benzoxaboroles

3-Fluoro-2-(methoxymethoxy)benzaldehyde is a specialized, high-value intermediate primarily utilized in the synthesis of boron-containing pharmaceuticals, specifically benzoxaboroles (e.g., Tavaborole/Kerydin).

Its structural significance lies in the Methoxymethyl (MOM) ether at the C2 position. Unlike simple methyl ethers, the MOM group serves a dual purpose:

- **Robust Protection:** It masks the reactive phenol against basic conditions (e.g., nucleophilic attack on the aldehyde).
- **Directed Ortho Metalation (DoM):** The oxygen atoms in the MOM group coordinate strongly with organolithium reagents, directing subsequent functionalization (such as borylation) to the adjacent position, a critical step in constructing the oxaborole ring.

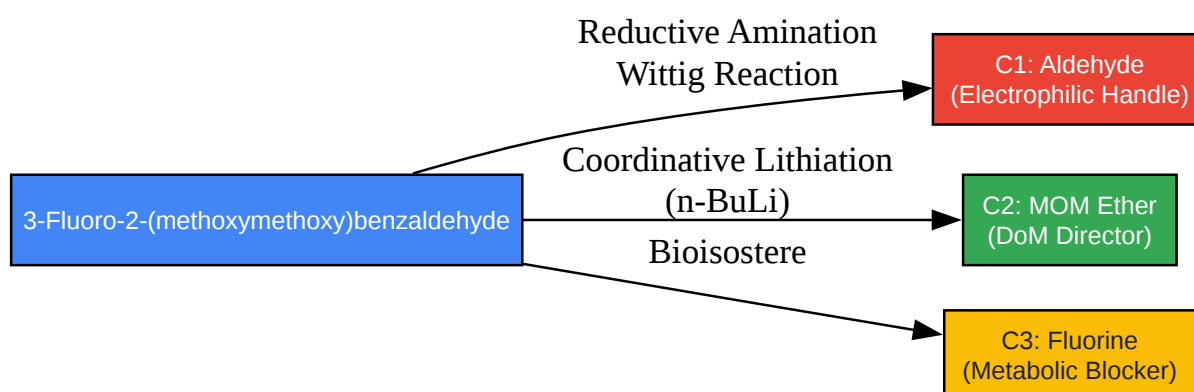
This guide details the synthesis, safety protocols, and strategic utility of this compound, moving beyond standard catalog data to provide actionable process intelligence.

Chemical Structure & Electronic Analysis

The molecule features a trisubstituted benzene ring where electronic effects dictate reactivity.

Feature	Position	Electronic Effect	Synthetic Implication
Aldehyde (-CHO)	C1	Strong Electron Withdrawing (EWG)	Susceptible to nucleophilic attack; directs meta electrophilic substitution.
MOM Ether (-OCH ₂ OCH ₃)	C2	Electron Donating (EDG) + Chelating	Primary Director: Activates the ring and coordinates Li ⁺ for DoM chemistry.
Fluorine (-F)	C3	Inductive Withdrawal (-I) / Resonance Donation (+R)	Increases metabolic stability; blocks the C3 position; acidifies adjacent protons (C4).

DOT Diagram 1: Structural Electronics & Directing Effects



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Caption: Functional decomposition of the molecule highlighting reactive handles and directing groups.

Synthesis Protocol

The synthesis utilizes 3-Fluorosalicylaldehyde (3-Fluoro-2-hydroxybenzaldehyde) as the starting material. The critical step is the protection of the phenol with Chloromethyl methyl ether (MOM-Cl).

Safety Critical: Handling MOM-Cl

MOM-Cl is a known human carcinogen (OSHA regulated).

- Recommendation: Do not purchase neat MOM-Cl if avoidable. Generate it in situ or use a commercially available solution (e.g., in Toluene) to minimize exposure.
- Engineering Controls: All operations must occur in a functioning fume hood with a scrubber or specific trapping system.

Methodology: Base-Mediated Alkylation

Reagents:

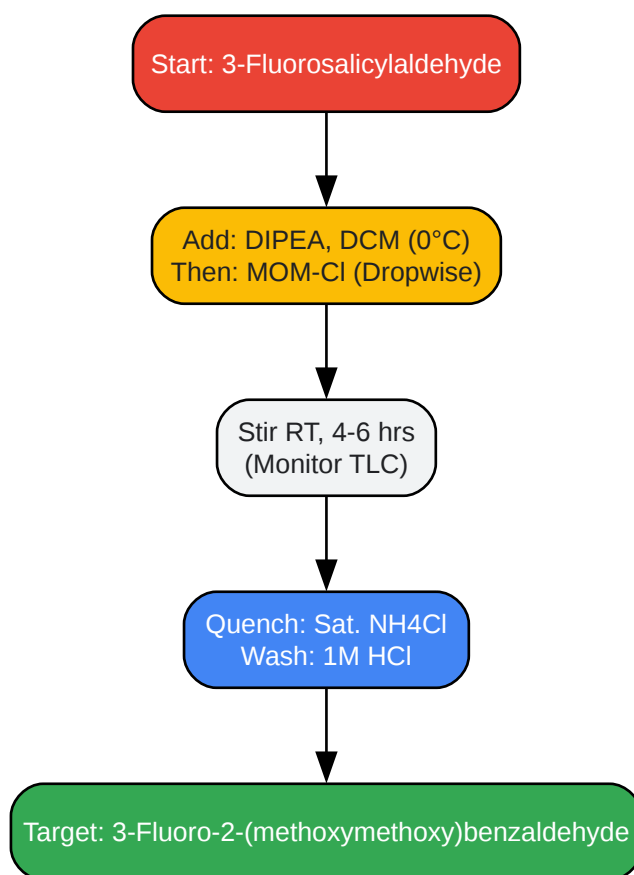
- Substrate: 3-Fluorosalicylaldehyde (1.0 equiv)
- Reagent: MOM-Cl (1.2 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) (1.5 equiv) - Preferred over NaH for milder conditions.
- Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

- Preparation: In an oven-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Fluorosalicylaldehyde in anhydrous DCM (0.5 M concentration).

- Cooling: Cool the solution to 0°C using an ice bath.
- Base Addition: Add DIPEA dropwise via syringe. The solution may turn yellow due to phenoxide formation. Stir for 10 minutes.
- Reagent Addition: Add MOM-Cl dropwise over 20 minutes. Note: Exothermic reaction.[1] Maintain internal temperature < 5°C.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (lower R_f) should disappear.
- Quench: Cool to 0°C and quench with Saturated Ammonium Chloride (sat. NH₄Cl).[2][3][4][5]
- Workup: Separate layers. Extract aqueous layer with DCM (2x).[3] Wash combined organics with 1M HCl (to remove excess DIPEA), then Brine. Dry over Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

DOT Diagram 2: Synthesis Workflow



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Caption: Step-wise synthetic workflow for MOM protection of 3-fluorosalicylaldehyde.

Characterization Data

The following data represents the expected spectroscopic signature for the purified compound.

Technique	Parameter	Expected Signal / Value	Assignment
¹ H NMR	10.20–10.40 ppm	Singlet (1H)	Aldehyde (-CHO)
	7.50–7.60 ppm	Multiplet (1H)	Aromatic (H6)
	7.20–7.40 ppm	Multiplet (2H)	Aromatic (H4, H5)
	5.20–5.25 ppm	Singlet (2H)	MOM Methylene (-OCH ₂ O-)
3.50–3.60 ppm	Singlet (3H)	MOM Methyl (-OCH ₃)	
¹³ C NMR	~189.0 ppm	Carbonyl	Aldehyde C=O
	~99.5 ppm	Methylene	MOM (-OCH ₂ O-)
	~57.0 ppm	Methyl	MOM (-OCH ₃)
Physical	State	Pale yellow oil or low-melting solid	Melting Point ~45–50°C

Note: The presence of the Fluorine atom will cause splitting in the ¹³C NMR signals (C-F coupling) and the aromatic protons in ¹H NMR.

Strategic Application: Tavaborole Synthesis[12]

The primary utility of this intermediate is in the synthesis of Tavaborole (AN2690), a topical antifungal. The MOM group is essential for the introduction of the Boron atom.

The Pathway:

- Reduction: The aldehyde is typically reduced to the benzyl alcohol (NaBH₄).
- Protection: The benzyl alcohol is protected (e.g., THP or TBS).
- Lithiation (DoM): Treatment with n-BuLi. The MOM group at C2 and the Fluorine at C3 direct the lithiation to the C6 position (or the position between substituents if steric allowance permits, but typically C6 for benzoxaboroles).

- Borylation: Quench with Trimethyl borate $B(OMe)_3$.
- Cyclization: Acidic hydrolysis removes the MOM and benzyl protecting groups, allowing the alcohol to attack the boronic acid, closing the 5-membered oxaborole ring.

DOT Diagram 3: Tavaborole Pathway



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Caption: Conversion of the aldehyde intermediate to the active pharmaceutical ingredient Tavaborole.

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